Fluoromethyl phenyl sulfide
Overview
Description
Fluoromethyl phenyl sulfide, also known as Phenyl trifluoromethyl sulfide, is a chemical compound with the formula C7H5F3S . It has a molecular weight of 178.175 .
Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
This compound may participate in fluoroalkylation reactions. In these reactions, fluorine substitution can dramatically influence the chemical outcome . Fluoroalkylation, which involves the transfer of a fluoroalkyl group to a substrate, is a straightforward and efficient method for the synthesis of organofluorine compounds .Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a density of 1.249 g/mL at 25 °C . It has a refractive index of n20/D 1.466 .Scientific Research Applications
Synthesis of Fluoroalkenes
Fluoromethyl phenyl sulfide is a significant intermediate in the synthesis of fluoroalkenes. It's involved in reactions with diethylaminosulfur trifluoride to produce fluoromethyl phenyl sulfone, a key reagent in this process. These reactions are integral in halogenation and fluorination processes, contributing to advancements in organic synthesis (J. McCarthy, D. Matthews, J. Paolini, 2003).
Facilitating Synthesis of α-Monofluoromethyl Alcohols
The compound plays a pivotal role in the nucleophilic monofluoromethylations of aldehydes, using derivatives like fluoromethyl phenyl sulfone or fluorobis(sulfonyl)methanes. It's part of a synthetic approach toward β-monofluorinated alcohols, enhancing the versatility and efficiency of fluoroorganic compound synthesis (G. Prakash, Nana Shao, Zhe Zhang, C. Ni, F. Wang, R. Haiges, G. Olah, 2012).
Production of Fluoromethylketones
Fluoromethyl phenyl sulfoxide has been utilized in the production of fluoromethylketones and vinyl fluorides. This involves reactions like alkylation and pyrolysis, demonstrating the compound's utility in creating diverse organic molecules, particularly in the field of organic chemistry and material science (V. Reutrakul, V. Rukachaisirikul, 1983).
Designing Fluorescent Probes
In the design of fluorescent probes for bioimaging, this compound derivatives have been employed. They are crucial in developing probes for detecting small biomolecules, demonstrating the compound's application in biomedical research and diagnostic imaging (Xiao-yan Zhu, Hao Wu, Xiaofeng Guo, Hong Wang, 2019).
Electrophilic Fluoromethylating Reagent
The compound has been explored as a component in creating novel electrophilic fluoromethylating protocols. These protocols have enhanced reactivity towards a variety of nucleophilic species, yielding difluoromethylated products. This application signifies its importance in synthetic chemistry for generating fluoroalkylated compounds (G. Prakash, Zhe Zhang, F. Wang, C. Ni, G. Olah, 2011).
Safety and Hazards
Fluoromethyl phenyl sulfide may cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Protective equipment such as gloves, eye protection, and face protection should be worn when handling this chemical .
Future Directions
Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals and operationally simple procedures . Furthermore, there are still gaps in the area of C(sp2)–CF2H bond formation such as meta-selective C–H difluoromethylation of (hetero)arenes or decarboxylative . The exploration of enantioselective radical flurosulfonylation is highly in demand .
Properties
IUPAC Name |
fluoromethylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FS/c8-6-9-7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJQWFUQFDIBLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415646 | |
Record name | FLUOROMETHYL PHENYL SULFIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60839-94-3 | |
Record name | FLUOROMETHYL PHENYL SULFIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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